An In-depth Technical Guide to the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Knoevenagel condensation, a reliable and efficient method for the formation of the chromene scaffold. This document offers an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of the analytical techniques required for the characterization of the final product. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both theoretical insights and practical, field-proven methodologies.
Introduction and Significance
Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The chromene scaffold is a core structural motif in numerous natural products and synthetic molecules with potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The specific target of this guide, 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile, incorporates key functional groups—a bromine atom, a methoxy group, and a nitrile group—that make it a valuable intermediate for further chemical modifications and the development of novel bioactive agents.[2] The strategic placement of these substituents allows for a wide range of subsequent chemical transformations, making this compound a versatile building block in the synthesis of more complex molecules.
Synthetic Strategy: The Knoevenagel Condensation
The most direct and widely employed method for the synthesis of 2H-chromene-3-carbonitriles is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, which for our target molecule is a substituted salicylaldehyde.
Causality of Experimental Choices
The selection of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde as the starting material is dictated by the desired substitution pattern of the final product. The Knoevenagel condensation with malononitrile is a well-established C-C bond-forming reaction that proceeds under relatively mild conditions.[1] The choice of a weak base as a catalyst is crucial; it must be strong enough to deprotonate the acidic methylene protons of malononitrile but not so strong as to cause self-condensation of the aldehyde or other unwanted side reactions.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final 2H-chromene-3-carbonitrile product.
Caption: Mechanism of the Knoevenagel Condensation for Chromene Synthesis.
Experimental Protocol
This protocol provides a self-validating system for the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by its melting point and spectroscopic data.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 231.04 | 5034-74-2 | Sigma-Aldrich |
| Malononitrile | 66.06 | 109-77-3 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Fisher Scientific |
| Ethanol (Absolute) | 46.07 | 64-17-5 | VWR Chemicals |
| Ethyl Acetate | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | 86.18 | 110-54-3 | Fisher Scientific |
Step-by-Step Procedure
Caption: Experimental Workflow for the Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (2.31 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add sodium bicarbonate (0.21 g, 2.5 mmol) as the catalyst.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization and Data
The synthesized 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile should be characterized using standard analytical techniques to confirm its identity and purity. It is important to note that this compound may exist in equilibrium with its tautomer, 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile.
Physical Properties
-
Appearance: Yellow solid.
-
Melting Point: A related compound, 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile, has a reported melting point of 201-203 °C.[1]
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the closely related 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile in DMSO-d₆ shows characteristic signals at: δ 3.88 (s, 3H, -OCH₃), 7.33 (d, 1H, Ar-H), 7.43 (d, 1H, Ar-H), and 8.25 (d, 1H, Ar-H).[1] For the 2H-chromene tautomer, one would expect to see a singlet for the C4-H proton and a singlet for the two C2-H protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on analogous chromene structures, the ¹³C NMR spectrum is expected to show signals for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 56 ppm), and the aromatic and vinylic carbons in their respective regions.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. Other characteristic peaks would include C-O stretching for the ether and C-H stretching for the aromatic and aliphatic protons.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₇BrN₂O₂), which is approximately 279 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).
Conclusion and Future Perspectives
This technical guide outlines a robust and reproducible method for the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile via a Knoevenagel condensation. The provided protocol is designed to be a self-validating system for researchers in organic and medicinal chemistry. The synthesized compound serves as a versatile platform for the development of novel molecules with potential therapeutic applications. Further research can focus on the derivatization of the nitrile and bromo functionalities to explore the structure-activity relationships of this class of compounds and to develop new drug candidates.
References
-
6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. BenchChem.
-
The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace.
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.
-
Regular Article - Organic Chemistry Research. Organic Chemistry Research.
-
Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. SciSpace.
-
6-BROMO-2H-CHROMENE-3-CARBONITRILE 57543-68-7 wiki. Guidechem.
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. National Institutes of Health.
-
(PDF) Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate.
-
6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. Chem-Impex.
-
8-Methoxy-2H-chromene-3-carbaldehyde. National Institutes of Health.
-
(Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. MDPI.
-
FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. PubMed.
-
CAS 885271-24-9 6-BROMO-8-METHOXY-2H-CHROMENE-3-CARBONITRILE. BOC Sciences.
-
8-Methoxy-2H-chromene-3-carbonitrile. Santa Cruz Biotechnology.
